5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole
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Overview
Description
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is a heterocyclic organic compound that contains both chlorine and nitrogen atoms within its structure. This compound is part of the imidazole family, which is known for its diverse biological and chemical properties. Imidazoles are commonly found in various pharmaceuticals, agrochemicals, and industrial chemicals due to their stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole typically involves the chlorination of 1-methylimidazole. One common method includes the reaction of 1-methylimidazole with thionyl chloride (SOCl₂) in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions, leading to the formation of the desired chlorinated product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form imidazole N-oxides.
Reduction Reactions: Reduction can lead to the formation of imidazole derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium azide (NaN₃) or potassium thiocyanate (KSCN) in polar solvents such as dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Major Products
Substitution: Products include azido-imidazoles, thiocyanato-imidazoles, and alkoxy-imidazoles.
Oxidation: Imidazole N-oxides are formed.
Reduction: Reduced imidazole derivatives with various functional groups are obtained.
Scientific Research Applications
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in its antimicrobial and antifungal applications, where it disrupts the normal functioning of microbial cells.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-methylimidazole
- 5-chloro-2-methyl-1H-imidazole
- 1-methyl-2-(chloromethyl)imidazole
Uniqueness
5-chloro-2-(chloromethyl)-1-methyl-1H-imidazole is unique due to the presence of both chlorine atoms, which enhances its reactivity and allows for a broader range of chemical modifications. This dual chlorination also contributes to its potent antimicrobial properties compared to its analogs.
Properties
IUPAC Name |
5-chloro-2-(chloromethyl)-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-4(7)3-8-5(9)2-6/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJFVBSZDWJWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CCl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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